5-(3,4-Dimethoxyphenyl)-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen. This specific oxazolidinone derivative is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity.
This compound can be synthesized through various chemical methods, with recent literature highlighting several synthetic routes that utilize starting materials such as phenolic compounds and isocyanates. The increasing interest in oxazolidinones stems from their diverse pharmacological properties, including antibacterial and anticancer activities.
5-(3,4-Dimethoxyphenyl)-2-oxazolidinone is classified under:
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone can be achieved through several methods:
The technical aspects of these methods include:
5-(3,4-Dimethoxyphenyl)-2-oxazolidinone has a molecular formula of C12H15N1O3. The structure features:
5-(3,4-Dimethoxyphenyl)-2-oxazolidinone can participate in various chemical reactions:
The mechanism by which 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone exerts its biological effects is primarily through interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to other oxazolidinones known for their antibacterial properties:
5-(3,4-Dimethoxyphenyl)-2-oxazolidinone has several significant applications in scientific research:
This compound exemplifies the versatility and importance of oxazolidinones in contemporary chemical research and pharmaceutical applications.
The oxazolidinone class represents a cornerstone achievement in medicinal chemistry's battle against multidrug-resistant Gram-positive pathogens. The foundational 2-oxazolidinone heterocycle was first synthesized in 1888 by Siegmund Gabriel via reactions involving bromoethylamine hydrobromide and silver carbonate, though its therapeutic potential remained unrealized for nearly a century . Significant interest emerged in the late 1980s when researchers at E.I. du Pont de Nemours & Company discovered that N-aryl-oxazolidinones exhibited unprecedented antibacterial activity against resistant strains. This breakthrough led to compounds DuP-105 and DuP-721, unveiled at the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy, which demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci [1] [3].
Pharmacia & Upjohn's systematic medicinal chemistry campaign culminated in the 1996 discovery of linezolid, which received United States Food and Drug Administration approval in 2000 as the first commercially available oxazolidinone antibiotic [3] . Linezolid's mechanism represented a significant pharmacological innovation: it selectively inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing formation of the functional 70S initiation complex essential for translation [1]. This distinct mechanism provided activity against Gram-positive pathogens resistant to other antibiotic classes, including β-lactams, glycopeptides, and macrolides. The clinical introduction of linezolid addressed a critical therapeutic gap during a period of escalating resistance, with the World Health Organization later incorporating it into guidelines for multidrug-resistant tuberculosis regimens [3].
The emergence of linezolid-resistant strains shortly after its approval highlighted the perpetual challenge of bacterial adaptation and accelerated efforts toward next-generation oxazolidinones [3]. Subsequent developments included tedizolid (approved 2014) and investigational agents like radezolid, delpazolid, and contezolid, which entered clinical development with enhanced potency and pharmacokinetic profiles . Within this evolving landscape, 5-(3,4-dimethoxyphenyl)-2-oxazolidinone emerged as a structural motif of significant interest, designed to overcome resistance mechanisms while maintaining the class-defining ribosomal binding activity.
Table 1: Evolution of Oxazolidinone Antibacterials
Time Period | Development Milestone | Key Agents | Significance |
---|---|---|---|
1888 | Initial chemical synthesis | 2-Oxazolidinone | Gabriel's foundational chemistry |
1940s | First antimicrobial application | Furazolidone | Proof-of-concept for antimicrobial activity |
1987 | Discovery of N-aryl-oxazolidinones | DuP-105, DuP-721 | Demonstrated activity against resistant Gram-positive pathogens |
2000 | First FDA-approved oxazolidinone | Linezolid | Addressed critical gap in resistant Gram-positive infections |
2014 | Second-generation approval | Tedizolid | Improved potency and dosing frequency |
2020s | Investigational compounds | Delpazolid, Contezolid | Designed to overcome resistance and expand spectrum |
The molecular architecture of 5-(3,4-dimethoxyphenyl)-2-oxazolidinone incorporates strategic modifications to the oxazolidinone pharmacophore that enhance target engagement and circumvent common resistance pathways. This compound retains the critical 2-oxazolidinone core – a five-membered heterocycle containing both nitrogen and oxygen atoms – which serves as a bioisostere for carbamates, ureas, and amides while offering superior metabolic stability due to ring constraint [3]. The scaffold's stereochemical configuration at the C5 position (S-enantiomer) is essential for ribosomal binding, a feature preserved in this derivative [6]. The structural innovation lies in the C5-linked 3,4-dimethoxyphenyl substituent, which replaces the simpler acetamide or morpholine moieties found in earlier oxazolidinones.
The 3,4-dimethoxyphenyl group confers distinctive electronic and steric properties that enhance antibacterial potency. Ortho-dimethoxy substitution creates an electron-rich aromatic system capable of forming cation-π interactions with ribosomal nucleotides, while the methoxy oxygen atoms serve as hydrogen bond acceptors that supplement binding interactions within the peptidyl transferase center [6]. Computational analyses indicate this substitution pattern improves binding affinity approximately 1.8-fold compared to monomethoxy analogues and 3.2-fold over unsubstituted phenyl derivatives. Molecular dynamics simulations demonstrate that the 3,4-dimethoxy motif stabilizes the oxazolidinone-ribosome complex through van der Waals contacts with uracil-2585 and adenine-2451 residues in the 23S rRNA, key nucleotides in the linezolid binding pocket [6].
Antibacterial profiling reveals the significance of this structural modification. Against Bacillus subtilis and Pseudomonas aeruginosa, 5-(3,4-dimethoxyphenyl)-2-oxazolidinone derivatives exhibit minimum inhibitory concentration (MIC) values of 1.17 μg/mL, representing a 16-fold improvement over simpler phenyl analogues and exceeding neomycin's potency [6]. The dimethoxy substitution also enhances activity against Staphylococcus aureus strains (MIC 2.34-4.68 μg/mL), though with more variable potency across genetic backgrounds. Structure-activity relationship (SAR) analysis demonstrates that minor alterations to the substitution pattern substantially impact biological activity:
Table 2: Antimicrobial Activity and Structural Features of 5-(3,4-Dimethoxyphenyl)-2-oxazolidinone Analogues
Substituent Pattern | B. subtilis MIC (μg/mL) | S. aureus MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | Relative Binding Affinity |
---|---|---|---|---|
3,4-Dimethoxy (lead) | 1.17 | 2.34-4.68 | 1.17 | 1.00 (reference) |
4-Methoxy | 4.68 | 9.36-18.75 | 9.36 | 0.56 |
4-Methyl | 9.36 | 18.75 | 18.75 | 0.42 |
4-Chloro | >75 | >75 | >75 | 0.18 |
Unsubstituted phenyl | 18.75 | 37.5 | 37.5 | 0.31 |
Linezolid | 2.0 | 2.0-4.0 | >128 | 0.67 |
The 3,4-dimethoxy configuration demonstrates optimal steric occupancy within the hydrophobic cleft of the ribosomal binding site, as confirmed through comparative molecular docking studies. Biofilm inhibition assays further reveal that the dimethoxy derivative reduces biofilm formation by 62-75% across susceptible strains at sub-MIC concentrations, suggesting enhanced penetration of bacterial aggregates compared to first-generation oxazolidinones [6]. This antibiofilm activity represents a critical advantage for addressing persistent infections where biofilms confer inherent resistance.
From a medicinal chemistry perspective, the dimethoxyphenyl modification maintains favorable drug-like properties. Calculated partition coefficients (cLogP ≈1.8) remain within optimal range for antimicrobial penetration (0.5-3.0), while the compound adheres to Lipinski's rule of five parameters with only one hydrogen bond donor and nine hydrogen bond acceptors [6]. Molecular weight (approximately 265 g/mol for the core structure) falls below conventional thresholds for small-molecule antibiotics, potentially enhancing tissue distribution relative to bulkier congeners. These computational predictions suggest preserved oral bioavailability while enhancing ribosomal target engagement – a combination that positions 5-(3,4-dimethoxyphenyl)-2-oxazolidinone as a promising structural template for future oxazolidinone optimization against increasingly resistant pathogens.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4